N-cyclopentyl-4-(pyrrolidin-1-yl)benzamide
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Overview
Description
N-cyclopentyl-4-(pyrrolidin-1-yl)benzamide is a novel compound that has gained attention in the scientific community for its potential applications in various fields This compound features a cyclopentyl group attached to a benzamide core, with a pyrrolidinyl substituent at the para position of the benzamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-4-(pyrrolidin-1-yl)benzamide typically involves the reaction of 4-(pyrrolidin-1-yl)benzoic acid with cyclopentylamine. The reaction is carried out under reflux conditions in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-4-(pyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-4-(pyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-4-(3-methoxypyrrolidin-1-yl)benzamide: A similar compound with a methoxy group on the pyrrolidine ring.
N-cyclopentyl-4-(1-pyrrolidinylsulfonyl)benzamide: A derivative with a sulfonyl group on the pyrrolidine ring.
Uniqueness
N-cyclopentyl-4-(pyrrolidin-1-yl)benzamide stands out due to its unique combination of a cyclopentyl group and a pyrrolidinyl substituent on the benzamide core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H22N2O |
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Molecular Weight |
258.36 g/mol |
IUPAC Name |
N-cyclopentyl-4-pyrrolidin-1-ylbenzamide |
InChI |
InChI=1S/C16H22N2O/c19-16(17-14-5-1-2-6-14)13-7-9-15(10-8-13)18-11-3-4-12-18/h7-10,14H,1-6,11-12H2,(H,17,19) |
InChI Key |
VNPPADJBKVSGLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)N3CCCC3 |
Origin of Product |
United States |
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